1-(8-ヒドロキシキノリン-5-イル)エタノン

説明

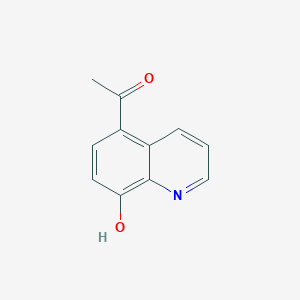

1-(8-Hydroxyquinolin-5-yl)ethanone, also known as 1-(8-Hydroxyquinolin-5-yl)ethanone, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(8-Hydroxyquinolin-5-yl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(8-Hydroxyquinolin-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-Hydroxyquinolin-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生化学:金属イオンキレート化と検出

1-(8-ヒドロキシキノリン-5-イル)エタノンは、そのヒドロキシキノリン部分により、強力な金属キレート化特性を示します . 遷移金属と安定な錯体を形成することができ、これは金属イオンを検出するための生化学的アッセイに有用です。これらのキレートは、生物学的システムにおける金属イオンの定量化のための蛍光プローブとして使用することができ、金属ホメオスタシスと金属関連疾患の研究を支援します。

薬理学:治療薬開発

この化合物は、特に抗菌剤、抗癌剤、抗真菌剤の開発において、薬理学的可能性について研究されてきました . 金属をキレート化する能力は、病原体の金属依存性酵素系を破壊することができ、薬剤開発の候補となります。さらに、既知の生物活性ヒドロキシキノリンとの構造的類似性は、治療的用途の可能性を示唆しています。

材料科学:有機発光ダイオード(OLED)

材料科学では、1-(8-ヒドロキシキノリン-5-イル)エタノンは、有機発光ダイオード(OLED)部品の合成に利用できます. その誘導体は、熱安定性と電子移動度が優れているため、優れた電子輸送材料として知られています。これは、効率的なOLED動作に不可欠です。

分析化学:クロマトグラフィー分析

この化合物は、クロマトグラフィー分析において、標準物質または誘導体化剤として役立ちます . よく定義された構造と特性により、高速液体クロマトグラフィー(HPLC)やその他のクロマトグラフィー技術において、正確な校正が可能です。これにより、さまざまな分析物の検出が向上します。

有機合成:触媒と中間体

1-(8-ヒドロキシキノリン-5-イル)エタノンは、有機合成において貴重な中間体です . さまざまなヘテロ環式化合物を合成するために使用できます。ヘテロ環式化合物は、多くの医薬品や農薬に多く含まれています。そのケトン基は、縮合反応や付加反応など、さまざまな触媒反応の可能性も秘めています。

環境科学:汚染物質の検出と除去

キレート化能力により、この化合物は、水源からの重金属の検出と除去のために環境科学で応用できます. センサーに組み込んだり、水処理プロセスで使用して有毒な金属イオンを捕捉したりすることで、環境監視と修復の取り組みに貢献できます。

作用機序

Target of Action

It is known that 8-hydroxyquinoline derivatives, which this compound is a part of, have a broad-ranging pharmacological potential .

Mode of Action

8-hydroxyquinoline derivatives have been reported to interact with a diverse range of targets with high affinities .

Biochemical Pathways

For instance, 5-Carboxy-8-hydroxyquinoline (IOX1) is known to inhibit 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.16 cm/s .

Result of Action

8-hydroxyquinoline derivatives have been reported to have a wide range of biological properties .

Action Environment

It is known to be stable at room temperature when sealed in dry conditions .

生化学分析

Biochemical Properties

The biochemical properties of 1-(8-Hydroxyquinolin-5-yl)ethanone are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

It is believed to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

生物活性

1-(8-Hydroxyquinolin-5-yl)ethanone is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-(8-Hydroxyquinolin-5-yl)ethanone has the molecular formula and a molecular weight of 187.19 g/mol. The compound features an 8-hydroxyquinoline moiety linked to an ethanone group, which significantly influences its reactivity and biological activity. The hydroxyl group at the 8-position enhances its chelating ability, allowing it to interact with metal ions crucial for various biological processes.

Biological Activities

Research indicates that 1-(8-hydroxyquinolin-5-yl)ethanone exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound demonstrates significant antibacterial properties, attributed to its ability to chelate essential metal ions required for microbial growth. Studies have shown that it can inhibit a variety of bacterial strains effectively .

- Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. Its interaction with metal ions and generation of reactive oxygen species (ROS) contribute to its cytotoxic effects on cancer cell lines .

- Neurological Applications : Due to its chelating properties, 1-(8-hydroxyquinolin-5-yl)ethanone is being explored in the context of neurodegenerative diseases like Alzheimer's disease, where metal ion dysregulation is implicated .

The biological mechanisms underlying the activity of 1-(8-hydroxyquinolin-5-yl)ethanone primarily involve:

- Metal Ion Chelation : The compound forms complexes with metal ions such as copper and zinc, disrupting their availability and affecting enzymatic processes crucial for microbial survival and cancer cell proliferation .

- Reactive Oxygen Species Generation : It has been shown to promote oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways.

Comparative Biological Activity

The following table summarizes the biological activities of 1-(8-hydroxyquinolin-5-yl)ethanone compared to related compounds:

| Compound Name | Structure/Properties | Biological Activity |

|---|---|---|

| 1-(8-Hydroxyquinolin-5-yl)ethanone | Hydroxyl group enhances reactivity | Antimicrobial, anticancer |

| 8-Hydroxyquinoline | Base structure; acts as a chelating agent | Antimicrobial, anticancer |

| 5-Acetyl-8-hydroxyquinoline | Acetyl group increases lipophilicity | Antibacterial |

| 2-Bromo-1-(8-hydroxyquinolin-5-yl)ethanone | Bromine substitution increases reactivity | Antimicrobial |

| 7-Hydroxyquinoline | Different hydroxyl positioning alters reactivity | Anticancer |

Case Studies

Several studies have highlighted the efficacy of 1-(8-hydroxyquinolin-5-yl)ethanone:

- Antimicrobial Efficacy : A study conducted using broth dilution methods demonstrated that the compound exhibits significant inhibitory activity against various bacterial strains, with minimum inhibitory concentration (MIC) values often in the low micromolar range.

- Cytotoxicity in Cancer Cells : In vitro assays using human cancer cell lines revealed that 1-(8-hydroxyquinolin-5-yl)ethanone reduces cell viability with IC50 values indicating promising potential for further drug development .

- Neuroprotective Effects : Research investigating the compound's effects on amyloid-beta aggregation in neuronal cultures suggests that it may have therapeutic implications for Alzheimer's disease by stabilizing metal ion homeostasis .

特性

IUPAC Name |

1-(8-hydroxyquinolin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTCLDNADGMACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180643 | |

| Record name | Quinacetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2598-31-4 | |

| Record name | Quinacetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinacetol sulfate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2598-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2598-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinacetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINACETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KE2DMA89S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。